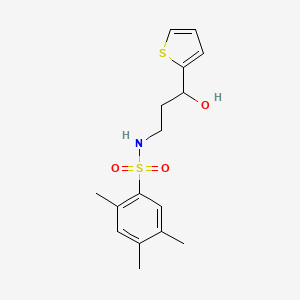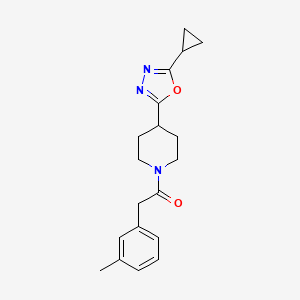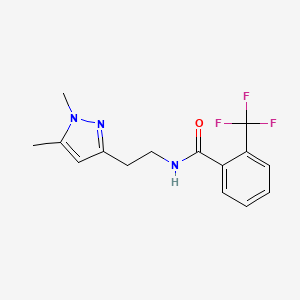![molecular formula C16H12ClFN2S B2933262 4-(2-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine CAS No. 852388-96-6](/img/structure/B2933262.png)
4-(2-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Quantum Chemical and Molecular Dynamics Simulation Studies
One notable application of thiazole and thiadiazole derivatives, which are closely related to the compound , is in the field of corrosion inhibition. Kaya et al. (2016) performed quantum chemical and molecular dynamics simulation studies to predict the corrosion inhibition performances of these derivatives against the corrosion of iron metal. This study highlights the potential use of such compounds in protecting metals from corrosion, which has vast implications in industrial applications, including the preservation of infrastructure and machinery (Kaya et al., 2016).
Structural Characterization of Isostructural Thiazoles
In the realm of crystallography, compounds structurally similar to 4-(2-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine have been synthesized and characterized, indicating their utility in understanding molecular structures and interactions. Kariuki et al. (2021) synthesized and analyzed the crystal structures of certain thiazoles, shedding light on their molecular configurations and potential interactions with other compounds. This research provides foundational knowledge that could inform the design of new materials and drugs (Kariuki et al., 2021).
Antibacterial Activity Studies
Thiazole derivatives have been explored for their antimicrobial properties, with studies demonstrating their effectiveness against various bacterial strains. For instance, Uwabagira et al. (2018) synthesized a compound closely related to this compound and evaluated its in vitro antibacterial activity, showcasing the potential of these compounds in developing new antimicrobial agents (Uwabagira et al., 2018).
Corrosion Inhibition in High Temperature Conditions
Research on halogen-substituted thiazole derivatives, including those structurally related to the compound of interest, has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments at high temperatures. This research underscores the importance of such compounds in extending the life of metal structures and components in harsh chemical conditions (Gong et al., 2019).
Novel Systems for Drug Transport
Additionally, the compound's derivatives have been incorporated into novel drug transport systems, such as the stabilization of gold nanoparticles for improved drug delivery. This application demonstrates the versatility of thiazole derivatives in enhancing the solubility and stability of pharmaceutical compounds, potentially leading to more effective therapeutic options (Asela et al., 2017).
Propiedades
IUPAC Name |
4-(2-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2S/c17-14-4-2-1-3-13(14)15-10-21-16(20-15)19-9-11-5-7-12(18)8-6-11/h1-8,10H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCANBCVEVWLLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)NCC3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-amino-N-[3-(dimethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2933179.png)
![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2933182.png)


![Ethyl 2-(2-chloroacetamido)-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2933187.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2933188.png)
![2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propylacetamide](/img/structure/B2933189.png)

![(Z)-ethyl 4-(((2-hydroxyethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2933191.png)

![(3,5-Dimethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2933193.png)

![N-(4,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2933201.png)

